molecular formula C16H11N3O2 B1671880 Indirubin-3'-monoxime CAS No. 160807-49-8

Indirubin-3'-monoxime

Cat. No. B1671880
M. Wt: 277.28 g/mol
InChI Key: HBDSHCUSXQATPO-BRNLPKLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indirubin-3’-monoxime is a potent, reversible, and ATP-compatible inhibitor of GSK-3β (glycogen synthase kinase 3β), Cdk1 (cyclin-dependent kinase1) and Cdk5 . It inhibits the proliferation of a large range of cells by arresting them in the G2/M phase of the cell cycle .


Synthesis Analysis

Based on the unique scaffold of indirubin, an active ingredient of traditional Chinese medicine formulation Danggui Luhui Wan, 29 indirubin-3’-monoximes were synthesized .


Molecular Structure Analysis

The molecular structure of Indirubin-3’-monoxime has been analyzed using X-ray diffraction .


Chemical Reactions Analysis

Indirubin-3’-monoxime is a potent inhibitor of GSK-3β, and weakly inhibits 5-Lipoxygenase, with IC50s of 22 nM and 7.8-10 µM, respectively .


Physical And Chemical Properties Analysis

Indirubin-3’-monoxime has a molecular formula of C16H11N3O2 and a molecular weight of 277.28 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

1. Antibacterial Activity

  • Application Summary: Indirubin-3’-monoxime has been found to have potent antibacterial activity. It has been synthesized and evaluated for its antibacterial activities against S. aureus ATCC25923 .
  • Methods of Application: The compound was synthesized and its antibacterial activity was evaluated in vitro . Relevant experiments including electron microscopy observations, PI staining, and the leakage of extracellular potassium ions and nucleic acid (260 nm) have been performed after treating S. aureus with indirubin-3’-monoxime .
  • Results: The results demonstrated that the synthesized indirubin-3’-monoximes displayed good potency against S. aureus ATCC25923 (MIC = 0.4–25.6 μg mL −1) . More importantly, indirubin-3’-monoxime has certain synergistic effect with levofloxacin against clinic multidrug-resistant S. aureus .

2. Cancer Treatment

  • Application Summary: Indirubin-3’-monoxime (I3M), a potent cyclin-dependent kinase inhibitor, has therapeutic effects in other cancer cells . It has been found to sensitize MM cells to bortezomib-induced apoptosis .
  • Methods of Application: The compound was tested in vitro for its ability to induce DNA damage, cell cycle arrest, and abrogate NF-κB activation . It was also found to efficiently down-regulate USP7 expression, promote NEK2 degradation, and suppress NF-κB signaling in MM .
  • Results: The results revealed that I3M acts as a multifaceted regulator of cell death .

Safety And Hazards

Indirubin-3’-monoxime should be handled with care to avoid dust formation and inhalation. It should not be allowed to enter drains .

properties

IUPAC Name

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCPPVRJPILDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416111
Record name Indirubin-3'-monoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indirubin-3'-monoxime

CAS RN

160807-49-8
Record name Indirubin-3'-monoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin-3'-monoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Indirubin-3′-oxime was synthesized by reaction of indirubin with hydroxylamine hydrochloride in a pyridine solution (Farbwerke vorm. Meister Lucius & Brüning in Hoechst a.M., Patentschrift des Reichspatentamtes Nr. 283726 (1913)). 13C-NMR-spectroscopy revealed the location of the hydroxyimino residue in 3′-Position (δ(C2)=171.05 ppm; δ(C3′)=145.42 ppm; DMSO-d6, RT).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydroxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Indirubin (0.64 g, 2.4 mmol) was dissolved in anhydrous pyridine (25 mL), and hydroxylammonium chloride (1.67 g, 24 mmol) was added to the solution. The reaction liquid was heated and refluxed for 2.5 hours and then cooled to room temperature. The reaction liquid was poured into water (100 mL), and the precipitated crude crystals were collected by suction filtration. The resulting crude crystals were recrystallized from methanol/water to give red needle-shaped crystals of indirubin-3′-oxime (0.60 g, 89%).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin-3'-monoxime
Reactant of Route 2
Indirubin-3'-monoxime
Reactant of Route 3
Indirubin-3'-monoxime
Reactant of Route 4
Indirubin-3'-monoxime
Reactant of Route 5
Indirubin-3'-monoxime
Reactant of Route 6
Reactant of Route 6
Indirubin-3'-monoxime

Citations

For This Compound
1,420
Citations
Y Zhen, V Sørensen, Y Jin, Z Suo, A Więdłocha - Oncogene, 2007 - nature.com
… of indirubin-3′-monoxime to inhibit FGFR1 signaling was similar to that of the FGFR1 inhibitor SU5402. In addition, we found that indirubin-3′-monoxime … that indirubin-3′-monoxime …
Number of citations: 81 www.nature.com
JK Kim, GM Park - Inflammation Research, 2012 - Springer
Objective Indirubin-3-monoxime (I3M), an indirubin analogue that shows favorable inhibitory activity targeting cyclin-dependent kinase and glycogen synthase kinase, exhibits various …
Number of citations: 56 link.springer.com
E Damiens, B Baratte, D Marie, G Eisenbrand, L Meijer - Oncogene, 2001 - nature.com
… In this study, we investigated whether indirubin-3′-monoxime alters … of indirubin-3′-monoxime: in nocodazole-synchronized cells, a transient treatment with indirubin-3′-monoxime …
Number of citations: 212 www.nature.com
JK Kim, EK Shin, YH Kang… - Journal of Cellular …, 2011 - Wiley Online Library
Although the antiangiogenic activity of indirubin‐3‐monoxime (I3M), a derivative of a Chinese anti‐leukemia medicine, has been demonstrated using transgenic zebrafish, the detail …
Number of citations: 29 onlinelibrary.wiley.com
MJ Lee, MY Kim, JS Mo, EJ Ann, MS Seo, JA Hong… - Cancer letters, 2008 - Elsevier
… determined that indirubin-3′-monoxime reduced … indirubin-3′-monoxime resulted from the suppression of GSK-3β. Taken together, our findings indicate that indirubin-3′-monoxime …
Number of citations: 35 www.sciencedirect.com
Z Yu, X Wei, L Liu, H Sun, T Fang, L Wang, Y Li… - …, 2022 - thelancet.com
… Here, we investigated the effects of Indirubin-3’-monoxime (I3MO), one of the derivatives of … Indirubin-3′-monoxime (I3MO) was one of the ideal derivatives of Indirubin, with lower IC 50 …
Number of citations: 14 www.thelancet.com
WY Lo, NW Chang - PLoS One, 2013 - journals.plos.org
Oral cancer is the fourth most common cause of death from cancer in Taiwanese men. Indirubin-3′-monoxime (I3M), a potent cyclin-dependent kinase inhibitor, has therapeutic effects …
Number of citations: 32 journals.plos.org
K Saravanan, G Hunday… - Journal of Biomolecular …, 2019 - Taylor & Francis
… between indirubin-3-monoxime and the … indirubin-3-monoxime-GSK3β complex has been determined using MM/PBSA method to validate the binding affinity of indirubin-3-monoxime. …
Number of citations: 12 www.tandfonline.com
AEB Springs, CD Rice - Journal of Immunotoxicology, 2006 - Taylor & Francis
… indirubin-3-monoxime on cells relevant to the immune system. We treated human U937 histiocytic lymphoma cells with indirubin-3′-monoxime … 1 μM indirubin-3′-monoxime or carrier …
Number of citations: 10 www.tandfonline.com
C Liu, P Jiang, Y Xu, M Zheng, J Qiao, X Zhou… - Cellular Physiology and …, 2018 - karger.com
Background/Aims: Qing Dai is a prized traditional Chinese medicine whose major component, indirubin, and its derivative, indirubin-3’-monoxime (IDM), have inhibitory effects on the …
Number of citations: 4 karger.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.